molecular formula C22H30N2O3 B8256784 MDMB-CHMICA metabolite M2 CAS No. 2460730-12-3

MDMB-CHMICA metabolite M2

Cat. No.: B8256784
CAS No.: 2460730-12-3
M. Wt: 370.5 g/mol
InChI Key: YFDOZUYCWXTPTF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDMB-CHMICA metabolite M2 is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. MDMB-CHMICA is one of these synthetic cannabinoids, and its metabolite M2 is formed during the biotransformation of MDMB-CHMICA in the body .

Chemical Reactions Analysis

MDMB-CHMICA metabolite M2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MDMB-CHMICA can lead to the formation of hydroxylated metabolites .

Properties

IUPAC Name

(2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-22(2,3)19(21(26)27)23-20(25)17-14-24(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h7-8,11-12,14-15,19H,4-6,9-10,13H2,1-3H3,(H,23,25)(H,26,27)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDOZUYCWXTPTF-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342594
Record name N-{[1-(Cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460730-12-3
Record name Mdmb-chmica metabolite M-30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2460730123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-CHMICA METABOLITE M-30
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565TTU3EGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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